molecular formula C5H15O5Si5 B14358594 CID 21584866

CID 21584866

Katalognummer: B14358594
Molekulargewicht: 295.59 g/mol
InChI-Schlüssel: LKQICKCNODPUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is a chemical compound known for its unique structure and properties. It is a member of the pentoxapentasilecane family, characterized by its multiple methyl groups and siloxane linkages. This compound is of interest in various fields due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane typically involves the reaction of siloxane precursors with methylating agents under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired siloxane linkages.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve high yields and purity. The process is carefully monitored to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the siloxane backbone.

    Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can produce a range of functionalized siloxanes.

Wissenschaftliche Forschungsanwendungen

2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced siloxane materials.

    Biology: The compound’s stability makes it suitable for use in biological assays and as a component in biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is employed in the production of high-performance coatings and adhesives.

Wirkmechanismus

The mechanism by which 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane exerts its effects involves its interaction with various molecular targets. The siloxane backbone allows for flexibility and reactivity, enabling the compound to participate in a range of chemical processes. The methyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

  • 2,2,4,4,6-Pentamethylheptane
  • 1,3,5,7,9-Pentamethyl-1,3,5,7,9-pentavinylcyclopentasiloxane
  • 2,2,4,6,6-Pentamethylheptane

Comparison: Compared to these similar compounds, 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is unique due to its multiple siloxane linkages and higher degree of methylation. This results in enhanced stability and distinct reactivity patterns, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C5H15O5Si5

Molekulargewicht

295.59 g/mol

InChI

InChI=1S/C5H15O5Si5/c1-13-7-11-6-12-8-14(2,3)10-15(4,5)9-13/h1-5H3

InChI-Schlüssel

LKQICKCNODPUMV-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1O[Si]O[Si]O[Si](O[Si](O1)(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.